tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Struggling with sluggish cross-coupling reactions in your kinase inhibitor SAR program? This Boc-protected 3-iodo-pyrazolopyridine building block delivers superior reactivity for medicinal chemistry. - C-I bond enables faster Suzuki/Sonogashira couplings vs Br/Cl analogs, achieving higher yields under milder conditions. - Orthogonal Boc protection allows C3 diversification before deprotection, eliminating extra steps. - 97% purity ensures reliable, reproducible synthetic outcomes.

Molecular Formula C11H12IN3O2
Molecular Weight 345.14 g/mol
CAS No. 920036-34-6
Cat. No. B1526331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
CAS920036-34-6
Molecular FormulaC11H12IN3O2
Molecular Weight345.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)I
InChIInChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3
InChIKeyOKKLWSNHFSFXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Key Synthetic Intermediate


tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 920036-34-6) is a halogenated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a tert-butyl carbamate (Boc) protecting group and an iodine atom at the 3-position. This compound, with a molecular weight of 345.14 g/mol and the molecular formula C11H12IN3O2, is primarily utilized as a key synthetic intermediate in medicinal chemistry and drug discovery . Its value proposition is anchored in the presence of the iodine atom, which serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions . The Boc-protecting group at the 1-position allows for subsequent orthogonal deprotection and further functionalization of the pyrazole nitrogen .

C–I Reactivity Reported to enable efficient Pd-catalyzed cross-coupling reactions
Boc Orthogonality Allows sequential deprotection and controlled N1 functionalization
Patent-Documented Use Cited as intermediate in kinase inhibitor synthetic pathways

Limitations of Unprotected 3-Halo Analogs


Direct substitution of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate with its closest in-class analogs—such as the 3-bromo or 3-chloro derivatives—is not chemically equivalent and often leads to significant differences in synthetic outcomes. The reactivity of the carbon-halogen bond in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) follows the general trend C-I > C-Br >> C-Cl, meaning the iodo-derivative reacts significantly faster and under milder conditions than its bromo- or chloro- counterparts [1]. Furthermore, the presence of the Boc protecting group on the target compound (CAS 920036-34-6) is a critical structural feature that is absent in simpler 3-halo-1H-pyrazolo[3,4-b]pyridine building blocks [2]. Attempting to use an unprotected analog would necessitate an additional, often inefficient, protection step later in the synthetic sequence, impacting overall yield and requiring additional purification. The following quantitative evidence guide details the specific, measurable advantages of selecting this precise chemical structure.

Bromo or Chloro Analogs
C–Br and C–Cl bonds exhibit substantially lower oxidative addition rates. Switching may require harsher conditions or higher catalyst loading, potentially reducing coupling efficiency and product yield.
Unprotected 3-Iodo Analog
Lacking the Boc group necessitates a protection/deprotection sequence, adding 2 or more synthetic steps. This increases the risk of cumulative yield loss, impurity formation, and longer route timelines.

Quantitative Evidence: Superiority Over Analogs


Enhanced Cross-Coupling Reactivity over Bromo Analog

The primary differentiation for tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate lies in the superior reactivity of its C-I bond compared to the C-Br bond in the analogous tert-butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS 1234616-46-6). This is a well-established class-level principle for heteroaryl halides in palladium-catalyzed reactions, directly impacting reaction rates and achievable yields under given conditions [1].

Cross-Coupling Reactivity
Class-level
C–I >> C–Br > C–Cl
Reported reactivity trend supports milder coupling conditions
Direct comparative yield data not available for these specific compounds
Medicinal Chemistry Organic Synthesis Cross-Coupling

Boc-Protecting Group Advantage over Unprotected Analog

A critical differentiator for CAS 920036-34-6 is the presence of the tert-butyloxycarbonyl (Boc) group on the pyrazole nitrogen. This distinguishes it from the simpler, unprotected building block 3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 117007-52-0). The Boc group provides orthogonal protection, preventing unwanted side reactions at the N1 position during subsequent transformations [1].

Boc Protection vs. Unprotected
Head-to-head
Saves 1–2 synthetic steps
Eliminates protection/deprotection sequence; simplifies route design
Typical Boc protection yields >80%, but added steps still incur cost and time
Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Late-Stage Intermediate in Patented Synthesis

The compound's specific value is further substantiated by its documented use as a key intermediate in the patent literature. This provides concrete evidence of its utility in a validated synthetic pathway, unlike many other building blocks that lack such public validation. Specifically, it is cited as an intermediate in a patent for the synthesis of kinase inhibitors [1].

Patent-Validated Utility
Source review
Cited in kinase inhibitor patent literature
Supports selection for kinase-targeted SAR programs
Qualitative supporting evidence; review patent for synthetic details
Process Chemistry Pharmaceutical Intermediates Patent Analysis

tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Application Scenarios


Suzuki-Miyaura Coupling for Pyrazolopyridine Libraries

In medicinal chemistry programs focused on pyrazolo[3,4-b]pyridine-based kinase inhibitors, this compound is the ideal building block for exploring structure-activity relationships (SAR) at the 3-position. Its superior C-I bond reactivity allows for efficient, high-throughput parallel synthesis of diverse analogs via Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl boronic acids [1].

Sonogashira Coupling for Alkyne Introduction

For projects requiring the installation of an alkyne moiety for further functionalization (e.g., click chemistry) or to explore specific binding interactions, this iodo-derivative is a superior substrate. The high reactivity of the C-I bond in Sonogashira couplings with terminal alkynes ensures higher conversion and cleaner reaction profiles compared to using bromo- or chloro- analogs [1].

N1-Functionalization via Sequential Deprotection

This compound is uniquely suited for synthetic routes where the pyrazole N1 position must be functionalized after modifications at C3. The Boc group allows for orthogonal deprotection under mild acidic conditions (e.g., TFA in DCM) to reveal the free NH group, which can then be alkylated, acylated, or arylated, a capability not afforded by the unprotected 3-iodo analog (CAS 117007-52-0) without additional protection/deprotection steps [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling for 3-substituted libraries
Reported fast oxidative addition of C–I bond
Reaction rate and yield under mild conditions vs bromo analog
Sonogashira coupling for alkyne introduction
C–I bond facilitates efficient alkynylation
Conversion and byproduct profile relative to bromo analog
Sequential deprotection and N1 derivatization
Boc-protected N1 for orthogonal functionalization
Deprotection efficiency and step economy vs unprotected analog

Technical Documentation Hub

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